

An In-Depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Methoxybenzothiazole-2-carboxylic acid

Cat. No.: B1297636

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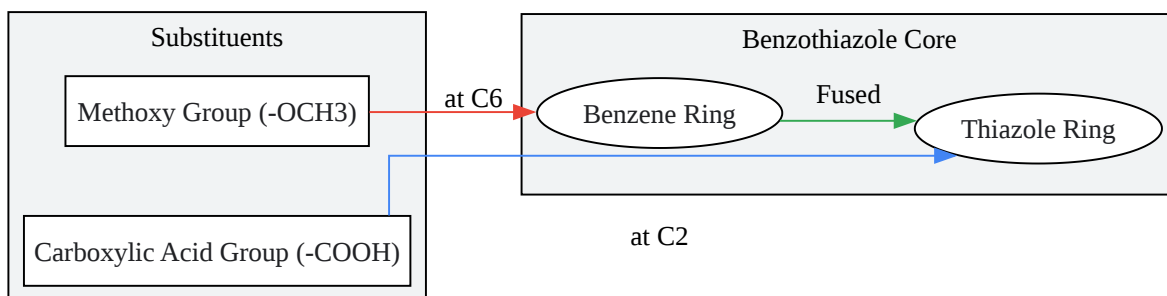
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **6-Methoxybenzothiazole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole core. The structure consists of a benzene ring fused to a thiazole ring, with a methoxy group substituted at the 6-position and a carboxylic acid group at the 2-position.

Key Identifiers:

- IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]
- CAS Number: 946-13-4[2]
- Molecular Formula: C₉H₇NO₃S[1][2]
- SMILES: COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1]
- InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-N[1]



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Logical relationship of the core chemical structure.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **6-Methoxybenzothiazole-2-carboxylic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	209.22 g/mol	[1] [2]
Exact Mass	209.01466426 Da	[1]
Monoisotopic Mass	209.01466426 Da	[1]
Polar Surface Area	87.7 Å ²	[1]
Rotatable Bond Count	2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]

Table 2: Mass Spectrometry Data (Major Peaks)

m/z	Interpretation
209	Molecular Ion [M] ⁺
165	[M - CO ₂] ⁺
150	[M - COOH - CH ₃] ⁺

Data sourced from PubChem[1]

Experimental Protocols

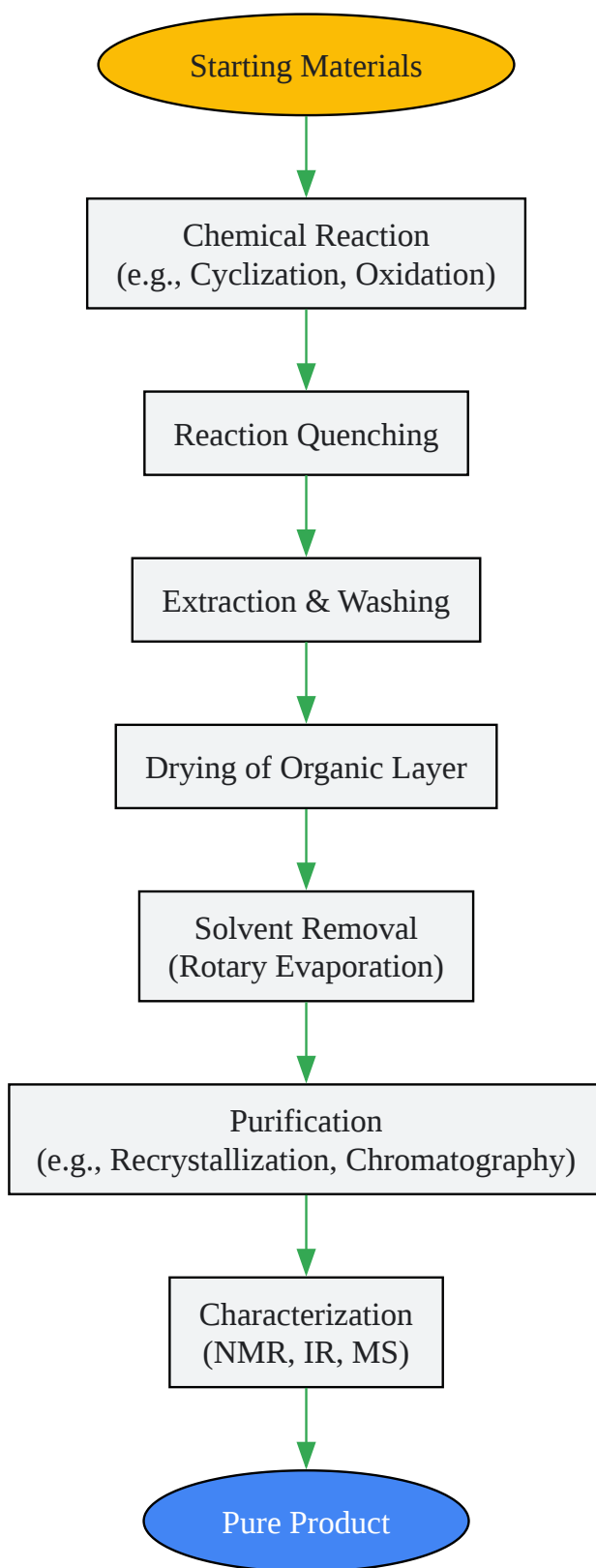
While a specific, detailed synthesis protocol for **6-Methoxybenzothiazole-2-carboxylic acid** is not readily available in the provided search results, a general synthetic approach can be inferred from the synthesis of related benzothiazole derivatives.[3][4] The characterization of the final compound would rely on standard spectroscopic techniques.[5][6]

General Synthesis Protocol

A plausible synthetic route may involve the cyclization of an appropriate aminothiophenol derivative with a dicarboxylic acid or its derivative, followed by functional group manipulations. A potential precursor, 2-amino-6-methoxybenzothiazole, is commercially available and can be a starting point for introducing the carboxylic acid group at the 2-position via reactions like the Sandmeyer reaction followed by carboxylation.[7]

General Steps:

- **Starting Material Preparation:** If not commercially available, synthesize the appropriately substituted aminothiophenol.
- **Heterocyclization:** React the aminothiophenol with a suitable reagent to form the benzothiazole ring with a precursor to the carboxylic acid at the 2-position.
- **Functional Group Transformation:** Convert the precursor group at the 2-position into a carboxylic acid.
- **Work-up and Purification:** Isolate the crude product by filtration or extraction. Purify the product using techniques such as recrystallization or column chromatography.



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A general experimental workflow for chemical synthesis.

Spectroscopic Analysis Protocol

To confirm the identity and purity of the synthesized **6-Methoxybenzothiazole-2-carboxylic acid**, a combination of spectroscopic methods should be employed.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Expected Absorptions:** Look for characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm^{-1}), the C=O stretch (around 1710 cm^{-1}), C-O stretches, and aromatic C=C and C-H stretches.^[6]

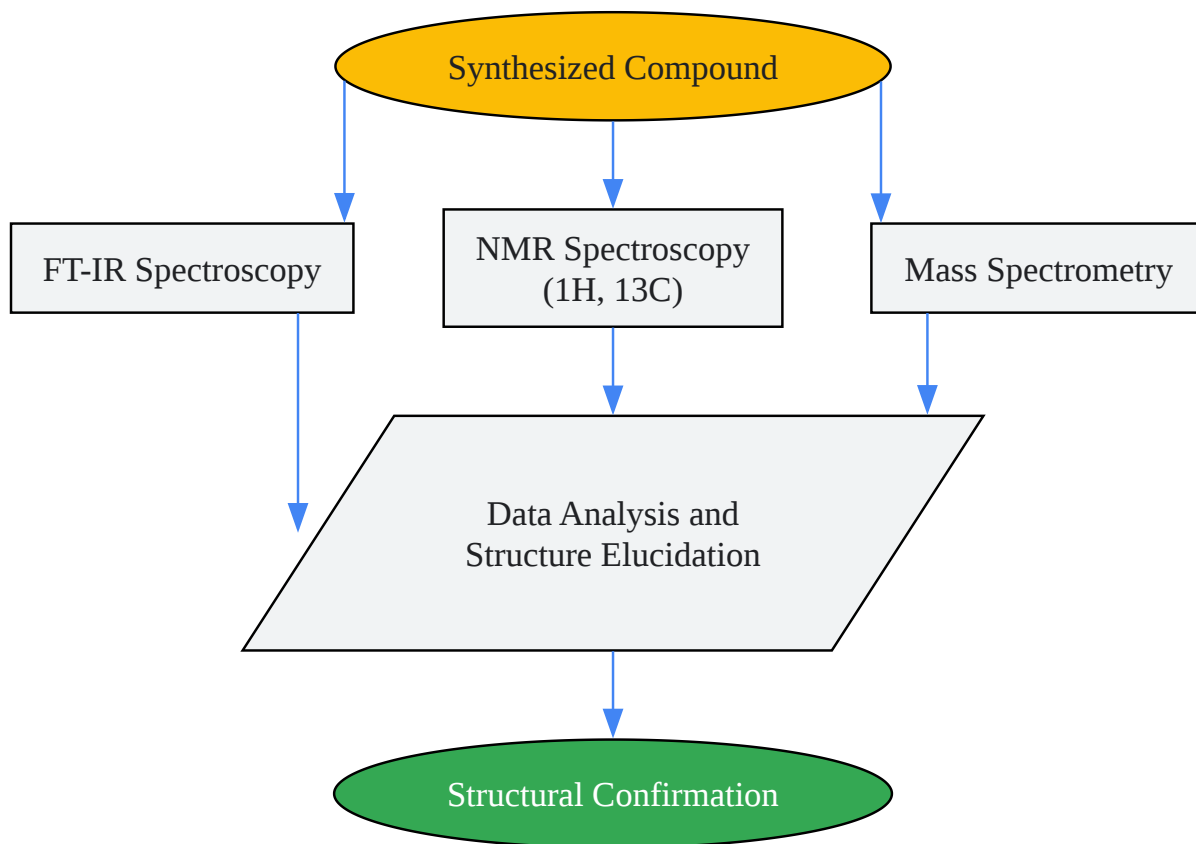
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- **Data Acquisition:** Record ^1H and ^{13}C NMR spectra.
- **Expected ^1H NMR Signals:** A deshielded singlet for the carboxylic acid proton (typically >10 ppm), signals for the aromatic protons on the benzothiazole ring, and a singlet for the methoxy group protons.^[6]
- **Expected ^{13}C NMR Signals:** Resonances for the carbonyl carbon, aromatic carbons, the methoxy carbon, and carbons of the thiazole ring.

3. Mass Spectrometry (MS):

- **Sample Preparation:** Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often using techniques like electrospray ionization (ESI).
- **Data Acquisition:** Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

- Expected Result: The molecular ion peak should correspond to the calculated molecular weight of the compound.



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Workflow for spectroscopic characterization of the compound.

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